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Compound of Interest

Compound Name: Anticancer agent 164

Cat. No.: B12394085 Get Quote

Disclaimer: Initial research indicates that the designation "Anticancer agent 164" is not unique

to a single molecule. This guide presents the available pharmacological data for three distinct

compounds that have been identified under this or a similar name: Antitumor agent-164

(compound 60c), a colchicine-binding site inhibitor; GS-164, a tubulin polymerization stimulator;

and CML-IN-1, a dual pathway inhibitor. Each compound is detailed in a separate section

below.

Section 1: Antitumor agent-164 (compound 60c)
Overview and Mechanism of Action
Antitumor agent-164 (compound 60c) is a next-generation derivative of VERU-111 and

functions as a colchicine-binding site inhibitor (CBSI).[1] By binding to the colchicine site on β-

tubulin, it disrupts microtubule dynamics, which are essential for mitotic spindle formation and

cell division. This inhibition of tubulin polymerization leads to cell cycle arrest and subsequent

apoptosis in cancer cells. This agent has shown potency against taxane-sensitive triple-

negative breast cancer (TNBC).[1]

Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism by which Antitumor agent-164 disrupts

microtubule formation.
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Caption: Mechanism of Antitumor agent-164 as a colchicine-binding site inhibitor.
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Quantitative Data
Currently, specific quantitative data such as IC₅₀ values for Antitumor agent-164 (compound

60c) are not available in the public domain.

Experimental Protocols
Detailed experimental protocols for Antitumor agent-164 are not explicitly published. However,

its characterization as a colchicine-binding site inhibitor suggests the use of standard assays

for microtubule-targeting agents.

Tubulin Polymerization Assay (General Protocol): This assay measures the effect of a

compound on the in vitro assembly of microtubules from purified tubulin.

Reagent Preparation: Purified tubulin is suspended in a general tubulin buffer (e.g., 80 mM

PIPES, 0.5 mM EGTA, 2 mM MgCl₂) supplemented with GTP.

Reaction Setup: The tubulin solution is added to wells of a 96-well plate. The test compound

(Antitumor agent-164) at various concentrations is added to the experimental wells. Control

wells contain vehicle (e.g., DMSO).

Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.

Data Acquisition: The increase in light scattering due to microtubule formation is measured

over time by monitoring the absorbance (optical density) at 340 nm in a temperature-

controlled spectrophotometer.

Analysis: The rate and extent of polymerization in the presence of the test compound are

compared to the control to determine inhibitory activity.
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Caption: Workflow for a typical tubulin polymerization assay.

Section 2: GS-164
Overview and Mechanism of Action
GS-164 is a small synthetic compound identified as a microtubule effector.[2] Unlike the

previously mentioned agent, GS-164 stimulates the assembly of microtubules in a manner

similar to Taxol. It promotes GTP-independent polymerization of tubulin, leading to the
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formation of hyper-stable microtubules that are resistant to disassembly by calcium or low

temperatures.[2] This stabilization of microtubules disrupts the dynamic instability required for

proper mitotic spindle function, causing cell cycle arrest in the mitotic phase and ultimately

leading to cell death.[2]

Signaling Pathway and Mechanism of Action
The diagram below illustrates the Taxol-like mechanism of GS-164.
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Caption: Mechanism of GS-164 as a microtubule-stabilizing agent.

Quantitative Data
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Specific IC₅₀ values for GS-164 are not provided in the cited literature. However, a comparative

potency is described.

Compound Cell Line Parameter Value Reference

GS-164
Human Tumor

Cells
Cytotoxicity

1000-fold lower

than Taxol
[2]

GS-164 In vitro
Polymerization

Activity

10-fold lower

than Taxol
[2]

Experimental Protocols
The investigation of GS-164 involved several key experimental techniques.[2]

In Vitro Microtubule Polymerization Assay: As described in Section 1.4, this was used to

confirm that GS-164 stimulates the assembly of microtubule proteins.

Flow Cytometry: This technique was used to analyze the cell cycle distribution of HeLa cells

treated with GS-164. The protocol involves fixing and permeabilizing the cells, staining the

DNA with a fluorescent dye (e.g., propidium iodide), and analyzing the cellular DNA content

on a flow cytometer to quantify the percentage of cells in G1, S, and G2/M phases. An

accumulation of cells in the G2/M phase indicates mitotic arrest.

Immunofluorescence Microscopy: This method was used to visualize the microtubule

organization within HeLa cells. Cells were grown on coverslips, treated with GS-164, fixed,

permeabilized, and then incubated with a primary antibody against tubulin, followed by a

fluorescently-labeled secondary antibody. The microtubule structures were then observed

using a fluorescence microscope, revealing the formation of microtubule bundles induced by

the agent.[2]

Section 3: CML-IN-1 (Anticancer agent 164)
Overview and Mechanism of Action
CML-IN-1 (also identified as compound 7 or compound 4 in different studies) is a potent

anticancer agent that functions by inhibiting key cell signaling pathways.[3] Specifically, it has

been shown to significantly reduce the phosphorylation of proteins in the PI3K/Akt and
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MEK/ERK signaling pathways.[3] These pathways are critical for cell proliferation, survival, and

migration. By inhibiting them, CML-IN-1 induces apoptosis and arrests the cell cycle in the

G2/M phase.[3] It has demonstrated significant activity against human chronic myeloid

leukemia (CML) and colorectal cancer cell lines.[3]

Signaling Pathway and Mechanism of Action
The diagram below shows the dual inhibitory action of CML-IN-1 on the PI3K/Akt and

MEK/ERK pathways.
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Caption: CML-IN-1 inhibits both the PI3K/Akt and MEK/ERK signaling pathways.

Quantitative Data
CML-IN-1 has been evaluated for its cytotoxic activity against multiple cancer cell lines.

Compound

Name
Cell Line Assay Duration IC₅₀ Value (µM) Reference

CML-IN-1

(compound 7)
K562 (CML) Not Specified 0.038 [3]

CML-IN-1

(compound 4)

HCT116

(Colorectal)
48 hours 8.04 ± 0.94 [3]

CML-IN-1

(compound 4)

HCT116

(Colorectal)
72 hours 5.52 ± 0.42 [3]

Experimental Protocols
The determination of IC₅₀ values and the mechanism of action for CML-IN-1 would involve the

following standard protocols.

Cell Viability (MTT) Assay: This colorimetric assay is used to measure cellular metabolic activity

as an indicator of cell viability, proliferation, and cytotoxicity.

Cell Seeding: Cancer cells (e.g., K562, HCT116) are seeded in a 96-well plate and allowed

to adhere overnight.

Compound Treatment: Cells are treated with a range of concentrations of CML-IN-1 for a

specified duration (e.g., 48 or 72 hours).

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, during which

viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added

to dissolve the formazan crystals.
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Data Acquisition: The absorbance of the dissolved formazan is measured on a microplate

reader (typically at ~570 nm).

Analysis: The absorbance values are plotted against the drug concentration, and the IC₅₀

value (the concentration that inhibits 50% of cell growth) is calculated.
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Caption: Experimental workflow for a cell viability (MTT) assay.
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Western Blotting: This technique is used to detect the phosphorylation status of specific

proteins (like Akt and ERK) to confirm pathway inhibition.

Protein Extraction: Cells treated with CML-IN-1 are lysed to extract total protein.

Protein Quantification: Protein concentration is determined using an assay like the BCA

assay.

SDS-PAGE: Equal amounts of protein are separated by size via gel electrophoresis.

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Immunoblotting: The membrane is incubated with primary antibodies specific for the

phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

Detection: A secondary antibody conjugated to an enzyme (like HRP) is added, followed by a

chemiluminescent substrate. The resulting signal is captured on film or with a digital imager.

Analysis: The band intensities for phosphorylated proteins are compared to total proteins to

determine the extent of inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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